2-Isocyano-N-boc-aniline

Vue d'ensemble

Description

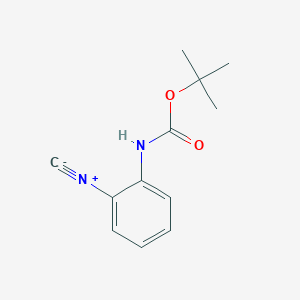

2-Isocyano-N-boc-aniline is an organic compound with the molecular formula C12H14N2O2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the compound also contains an isocyanide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-N-boc-aniline typically involves the protection of aniline with a Boc group followed by the introduction of the isocyanide group. One common method is as follows:

Protection of Aniline: Aniline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-boc-aniline.

Formation of Isocyanide: N-boc-aniline is then treated with a reagent like chloroformate and a base to introduce the isocyanide group, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isocyano-N-boc-aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Addition Reactions: The isocyanide group can react with electrophiles to form addition products.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Electrophilic Addition: Electrophiles like aldehydes or ketones can react with the isocyanide group.

Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.

Addition Products: Compounds with new carbon-nitrogen bonds are typically formed.

Heterocycles: Cyclization reactions can yield a variety of heterocyclic compounds.

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

2-Isocyano-N-boc-aniline has been identified as a versatile nucleophile in SN2 reactions with alkyl halides. This property allows for the formation of highly substituted secondary amides through a novel three-component process involving in situ hydrolysis of an intermediate nitrilium ion. The reaction significantly expands the chemical space available for amide synthesis, offering an alternative to classical methods which often require harsh conditions and multiple steps.

- Key Findings:

Multicomponent Reactions

The use of this compound in multicomponent reactions (MCRs) has been explored extensively. These reactions allow for the simultaneous formation of multiple bonds, leading to complex molecular architectures in a single synthetic step.

- Ugi Reaction:

- Advantages:

Synthesis of Complex Molecules

This compound has been utilized as a building block in the synthesis of various complex organic molecules. Its unique reactivity profile allows chemists to construct intricate structures that are otherwise challenging to obtain.

- Case Studies:

- In one study, the compound was used to synthesize derivatives that could serve as potential pharmaceuticals, demonstrating its utility in medicinal chemistry .

- Another application involved its use in solid-phase synthesis techniques, where it contributed to the efficient assembly of small molecules through isocyanide-based MCRs .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Isocyano-N-boc-aniline in chemical reactions involves the reactivity of the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed under acidic conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-boc-aniline: Similar in structure but lacks the isocyanide group.

2-Isocyanoaniline: Similar but lacks the Boc protecting group.

N-boc-2-aminobenzonitrile: Contains a nitrile group instead of an isocyanide group.

Uniqueness

2-Isocyano-N-boc-aniline is unique due to the presence of both the Boc protecting group and the isocyanide functional group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds.

Activité Biologique

2-Isocyano-N-boc-aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound (CAS No. 1029649-48-6) is an isocyanide derivative that features a Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen. This structural configuration enhances its stability and reactivity, making it suitable for various synthetic applications, particularly in drug discovery and development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that isocyano compounds exhibit significant antimicrobial properties. For example, cyclic isocyanoacetamides derived from similar structures have shown effectiveness against Candida albicans and other microbial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which is a desirable trait in drug development.

- Nucleophilic Reactions : The isocyanide functional group allows for unique nucleophilic reactions, such as SN2 reactions with alkyl halides, which can be harnessed to synthesize biologically active compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and similar compounds:

- Antimicrobial Studies :

- Drug Development :

- Chemical Reactivity :

Data Table: Summary of Biological Activities

Future Directions

The exploration of this compound in biological contexts remains promising. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Structural Modifications : Investigating how modifications to the Boc group or other structural elements can enhance biological activity or selectivity.

Propriétés

IUPAC Name |

tert-butyl N-(2-isocyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h5-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGMAILZSXBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244081 | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029649-48-6 | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.